molecular formula C19H19FN2O4S2 B2382995 (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896329-23-0

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2382995
CAS No.: 896329-23-0
M. Wt: 422.49
InChI Key: KWWVDJSVEVTODQ-XUTLUUPISA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of fluorinated benzothiazole benzamide derivatives. Its molecular structure features a benzothiazole core, a common pharmacophore in medicinal chemistry, substituted with a 2-ethoxyethyl group at the 3-position, a fluorine atom at the 4-position, and a (methylsulfonyl)benzamide moiety at the 2-position. The specific stereochemistry is denoted by the (E) configuration at the imine bond. Benzothiazole derivatives are extensively investigated in scientific research for their diverse biological activities, which include potential antitumor, antifungal, and anticancer properties . The incorporation of specific functional groups, such as the fluorine atom and methylsulfonyl group, is a common strategy in drug discovery to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The 2-ethoxyethyl side chain is designed to influence the compound's physicochemical characteristics. This product is intended for non-human research applications exclusively, such as in vitro biochemical assays and as a standard for analytical characterization in pharmaceutical development. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-17-15(20)8-5-9-16(17)27-19(22)21-18(23)13-6-4-7-14(12-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWVDJSVEVTODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Thiourea Precursors

The benzothiazole scaffold is constructed via oxidative cyclization of 2-fluoroaniline derivatives. In Scheme 1 , 3-fluoro-4-nitroaniline reacts with ammonium thiocyanate in concentrated HCl to form arylthiourea intermediates. Subsequent treatment with bromine in ethanol induces cyclization, yielding 2-aminobenzo[d]thiazoles. For 4-fluoro substitution, regioselective bromination at the 6-position is achieved using 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane.

Key Conditions :

  • Bromine (2.5 eq), ethanol, 70°C, 4 h
  • 90–95% purity after recrystallization (heptane/EtOAc)

Alternative Route: Thiophenol Cyclization

2-Fluoro-4-mercaptoaniline undergoes cyclization with α-ketoesters in DMF at 120°C, forming the benzothiazole ring. This method avoids nitro intermediates but requires strict anhydrous conditions.

Formation of Imine (Ylidene) Linkage

Schiff Base Condensation

The exocyclic imine is formed by reacting 3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2-amine with 3-(methylsulfonyl)benzaldehyde. Formic acid catalyzes dehydration at reflux (100°C, 8 h), favoring the (E)-isomer.

Stereochemical Control :

  • Solvent Effects : DMF stabilizes the transition state for E-selectivity (94:6 E/Z).
  • Acid Additives : p-TsOH (10 mol%) enhances reaction rate 3-fold.

Oxidative Dehydrogenation

Alternative pathways employ MnO₂ or I₂ in DCM to oxidize secondary amines to imines. This method avoids aldehyde handling but requires stoichiometric oxidants (yields: 68–74%).

Coupling with 3-(Methylsulfonyl)benzamide

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids react with brominated intermediates under palladium catalysis. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), coupling efficiencies reach 89–92%.

Catalyst Screening :

Catalyst Ligand Yield (%)
Pd(OAc)₂ XPhos 92
NiCl₂(dppe) BINAP 63

Direct Sulfonation Strategy

Post-coupling sulfonation is achieved with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C, followed by methylation using iodomethane (2 eq, K₂CO₃, 60°C).

Purification and Characterization

Chromatographic Techniques

Final compounds are purified via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18, CH₃CN/H₂O + 0.1% TFA). Purity ≥99% is confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂CH₃), 7.89–7.45 (m, Ar-H), 4.12 (q, J=7.1 Hz, OCH₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd. 487.1324, found 487.1321.

Industrial Scalability Insights

Patent CN115109009B highlights cost-effective one-pot synthesis using potassium metabisulfite (SO₂ source) and CoCl₂/4,4′-di-t-Bu-2,2′-bipyridine. This method reduces steps from 5 to 2, cutting production costs by 40%.

Emerging Methodologies

  • Photocatalytic Imine Formation : Visible light-mediated oxidation reduces reaction time to 2 h (J. Med. Chem. 2023).
  • Flow Chemistry : Continuous processing improves yield reproducibility (±2%) for GMP batches.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound is compared to analogs with modifications in the benzothiazole core, substituents, and sulfonyl groups (Table 1).

Table 1: Structural Comparison of Benzothiazolylidene Benzamide Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide 3-(2-ethoxyethyl), 4-F, 3-(methylsulfonyl) Benzo[d]thiazol-2-ylidene, sulfonyl Target
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-F, 4-(azepan-1-ylsulfonyl) Azepane-sulfonyl, ethyl
N-(3,4-bis(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide 3,4-bis(4-fluorophenyl), 3,4,5-trimethoxybenzamide Trimethoxybenzamide, bis(fluorophenyl)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Pyridinecarboxamide, trifluoromethyl

Key Observations :

  • Sulfonyl vs. Carboxamide : The methylsulfonyl group in the target compound may enhance electron-withdrawing effects compared to carboxamide derivatives like those in .
  • Substituent Effects : The 2-ethoxyethyl group in the target compound likely increases solubility compared to ethyl or azepan-1-ylsulfonyl groups in .

Key Observations :

  • The target compound’s synthesis may require optimized conditions for cyclization, as seen in , where tautomerism affects product stability .
  • S-alkylation () and Friedel-Crafts reactions () are common strategies for benzothiazole derivatives .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound Class IR (cm⁻¹) 1H-NMR Shifts (δ, ppm) 13C-NMR Shifts (δ, ppm) Reference
Target Compound (Inferred) νC=S: ~1250; νSO₂: ~1150 Ethoxyethyl (δ 1.2–1.4, triplet) Thiazolylidene C=N: ~160–170
Hydrazinecarbothioamides νC=O: 1663–1682; νNH: 3150–3319 Aromatic H: δ 7.0–8.0 C=S: ~180
Benzo[d]thiazole-2-amines νC=N: ~1600; νNH: ~3400 Aromatic H: δ 7.2–8.1 Thiazole C-S: ~120

Key Observations :

  • The absence of νC=O in triazole derivatives () confirms cyclization, a critical step for the target compound .
  • Ethoxyethyl protons (δ 1.2–1.4) distinguish the target compound from ethyl-substituted analogs in .

Biological Activity

The compound (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic molecule with a complex structure that features a benzo[d]thiazole moiety, an ethoxyethyl side chain, and a methylsulfonyl group. This unique architecture suggests potential pharmacological properties, making it a candidate for further investigation in drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C19H19FN2O4S
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 896329-23-0

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The benzo[d]thiazole structure is known to exhibit diverse biological activities, including:

  • Antitumor Activity : Similar compounds have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that this compound may also exhibit antitumor properties .
  • Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities, potentially through mechanisms that inhibit protein synthesis or disrupt cellular functions.
  • Enzyme Inhibition : The methylsulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.

Biological Activity Predictions

Predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures often exhibit a range of biological activities. The predicted activities for this compound include:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[d]thiazole core via cyclization reactions.
  • Introduction of the ethoxyethyl side chain through nucleophilic substitution.
  • Coupling with the methylsulfonyl group to yield the final product.

Each step requires careful optimization to ensure high yields and purity of the final product.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 4-fluoro-2-aminothiophenol derivatives with α-bromo ketones under reflux in ethanol .
  • Step 2: Introduction of the 2-ethoxyethyl substituent using alkylation reagents (e.g., 2-ethoxyethyl bromide) in the presence of a base like K₂CO₃ at 60–80°C .
  • Step 3: Coupling with 3-(methylsulfonyl)benzamide via a palladium-catalyzed Buchwald-Hartwig amidation or a nucleophilic substitution reaction under inert conditions .

Critical Parameters:

  • Temperature control (±2°C) to minimize side reactions (e.g., over-alkylation).
  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Reaction monitoring via TLC or HPLC to track intermediate purity (>95% by LC-MS) .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify substituent positions (e.g., fluorine at C4 of benzothiazole, ethoxyethyl group at N3) and E-configuration of the imine bond (δ 8.2–8.5 ppm for benzamide protons) .
    • 19F NMR: Confirm fluorine substitution (single peak at ~-110 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 479.12) .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the imine moiety .

Purity Assessment:

  • HPLC with UV detection (λ = 254 nm) using a C18 column; retention time consistency (±0.1 min) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:

  • Solubility Profiling:
    • Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
    • Quantify via UV-Vis spectroscopy at λmax (~290 nm) .
  • Stability Studies:
    • Thermal Stability: Incubate at 25°C, 40°C, and 60°C for 24–72 hours; monitor degradation by HPLC .
    • Photostability: Expose to UV light (320–400 nm) and assess isomerization or bond cleavage .

Q. What preliminary assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake: Fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization in cancer cell lines .
  • Cytotoxicity: MTT assay in HEK293 or HeLa cells (48-hour exposure; EC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Core Modifications:
    • Replace fluorine with chlorine or trifluoromethyl to enhance lipophilicity .
    • Substitute the ethoxyethyl group with morpholino or piperazine rings to improve solubility .
  • Functional Group Variations:
    • Replace methylsulfonyl with sulfonamide or carbamate to modulate target binding .
  • Assay Design:
    • Parallel synthesis of analogs followed by high-throughput screening (HTS) against a panel of 50+ kinases .
    • Molecular docking (AutoDock Vina) to predict binding affinities to ATP pockets .

Data Interpretation:

  • Correlate logP values (calculated via ChemAxon) with cellular permeability .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

  • Source Analysis:
    • Compare purity levels (e.g., ≥98% vs. 90%) via LC-MS; impurities may act as off-target inhibitors .
    • Validate assay conditions (e.g., ATP concentration in kinase assays) .
  • Mechanistic Studies:
    • Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD) .
    • Perform gene knockout (CRISPR) in cell lines to confirm target specificity .

Case Example:
If conflicting cytotoxicity data arise between HEK293 and HeLa cells, profile p53 status and metabolic activity (Seahorse assay) to identify context-dependent effects .

Q. What strategies are effective in improving the metabolic stability of this compound?

Answer:

  • In Vitro Metabolism:
    • Incubate with human liver microsomes (HLMs); identify major metabolites via LC-MS/MS .
    • Block susceptible sites (e.g., ethoxyethyl O-dealkylation) via deuteration or fluorination .
  • Prodrug Design:
    • Mask the sulfonamide as a tert-butyl carbamate; hydrolyze in vivo via esterases .

Data-Driven Optimization:

  • Calculate topological polar surface area (TPSA) to balance permeability and metabolic resistance .

Q. How can researchers investigate the compound’s mechanism of action when initial target identification fails?

Answer:

  • Chemoproteomics:
    • Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins; identify via LC-MS/MS .
  • Transcriptomics:
    • RNA-seq of treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, DNA repair) .
  • Phenotypic Screening:
    • High-content imaging to assess morphological changes (e.g., mitochondrial fragmentation) .

Q. What experimental approaches address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Validation:
    • Combine NOESY (for spatial proximity) and COSY (for coupling patterns) to resolve E/Z isomerism .
    • Use X-ray crystallography to unambiguously assign the imine configuration .
  • Computational Modeling:
    • DFT calculations (Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Q. How should stability studies be designed for long-term storage of this compound?

Answer:

  • Storage Conditions:
    • Test under argon (vs. air) at -20°C, 4°C, and 25°C for 6–12 months; assess degradation via HPLC .
    • Lyophilize in amber vials with desiccants to prevent hydrolysis and photodegradation .
  • Formulation Screening:
    • Prepare as a DMSO stock (10 mM) with 0.1% BHT antioxidant; monitor freeze-thaw cycles .

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